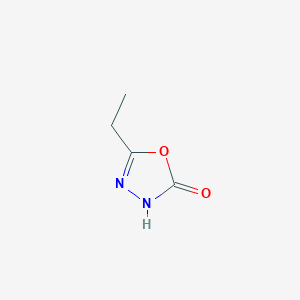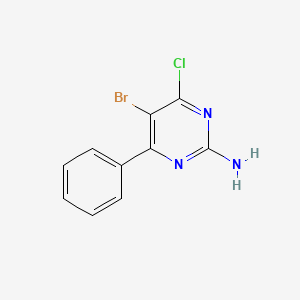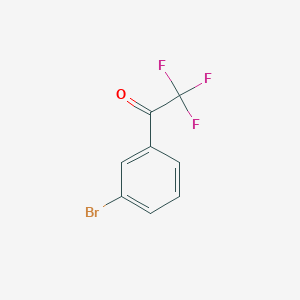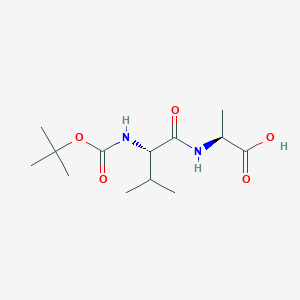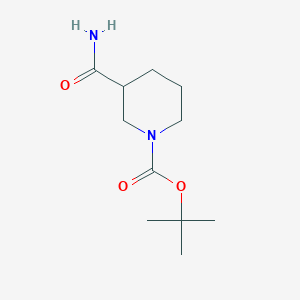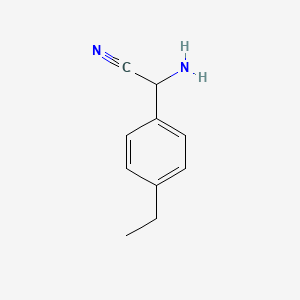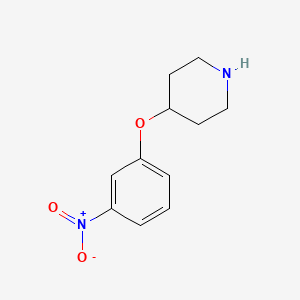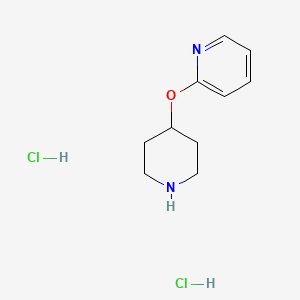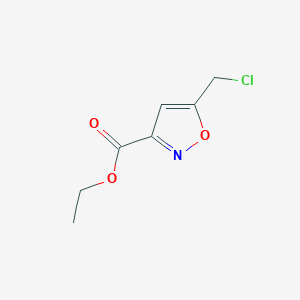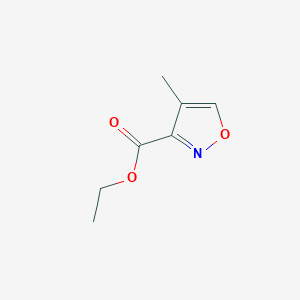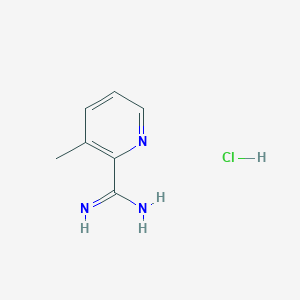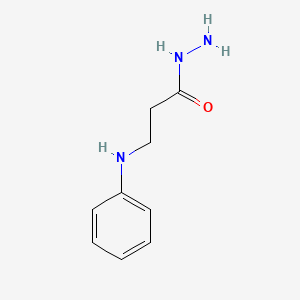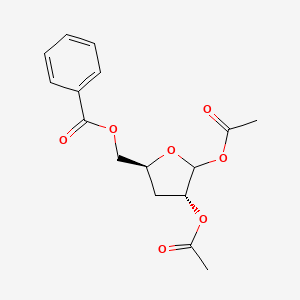![molecular formula C9H8OS B1283352 Benzo[b]thiophen-4-ylmethanol CAS No. 51830-54-7](/img/structure/B1283352.png)
Benzo[b]thiophen-4-ylmethanol
Vue d'ensemble
Description
Benzo[b]thiophen-4-ylmethanol is a chemical compound with the molecular formula C9H8OS. It is a white solid with a molecular weight of 164.23 g/mol . The IUPAC name for this compound is 1-benzothien-4-ylmethanol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
Target of Action
Benzo[b]thiophen-4-ylmethanol is a complex organic compound that has been synthesized for various applicationsSimilar compounds have been used as ligands for cannabinoid receptors .
Mode of Action
It’s worth noting that similar compounds have been synthesized to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of any chemical compound .
Méthodes De Préparation
The synthesis of Benzo[b]thiophen-4-ylmethanol can be achieved through several methods. One common approach involves the regioselective coupling reactions and electrophilic cyclization reactions . Another method includes the use of aryne intermediates with alkynyl sulfides to produce a range of substituted benzothiophenes . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which provide high yields and are scalable for large-scale production .
Analyse Des Réactions Chimiques
Benzo[b]thiophen-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include palladium catalysts, elemental sulfur, and various oxidizing and reducing agents Major products formed from these reactions include sulfoxides, sulfones, and dihydro derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophen-4-ylmethanol has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Benzo[b]thiophen-4-ylmethanol can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects compared to Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent. These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields
Propriétés
IUPAC Name |
1-benzothiophen-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZLLVNXGKALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565395 | |
| Record name | (1-Benzothiophen-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51830-54-7 | |
| Record name | Benzo[b]thiophene-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51830-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Benzothiophen-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
